(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide
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Description
(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide is a useful research compound. Its molecular formula is C24H16Cl2FN3O5 and its molecular weight is 516.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Applications
Synthetic Pathways and Intermediates : Compounds with structural similarities have been utilized in the synthesis of pharmaceuticals like Gefitinib, a notable example being the transformation of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile into a key intermediate for Gefitinib through a series of reactions involving transfer hydrogenation and Dimroth rearrangement, achieving an overall yield of about 66% (Bo Jin et al., 2005).
Antimicrobial Activity : Novel compounds, such as (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones, have shown potent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi, often outperforming reference drugs in efficacy (K. Liaras et al., 2011).
Imaging Agents in Medical Research : Certain derivatives have been explored for their potential as imaging agents in medical research, such as in the study of Parkinson's disease through the synthesis of PET agents for imaging LRRK2 enzyme (Min Wang et al., 2017).
Antibacterial and Herbicidal Activities : Research on ring-substituted N-phenylbenzamides has indicated significant biological activities, including antibacterial effects against various strains and potential herbicidal applications, highlighting the diverse applications of these compounds in both pharmaceutical and agricultural fields (J. Kos et al., 2013).
Properties
IUPAC Name |
(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-(4-chloro-2-nitrophenyl)-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16Cl2FN3O5/c1-34-22-10-15(9-19(26)23(22)35-13-14-2-5-18(27)6-3-14)8-16(12-28)24(31)29-20-7-4-17(25)11-21(20)30(32)33/h2-11H,13H2,1H3,(H,29,31)/b16-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQQMVWXELVPDP-LZYBPNLTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C(=O)NC2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl)OCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16Cl2FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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